tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate
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Overview
Description
Tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex organic compound that features multiple functional groups, including carboxyl, sulfonate, and indolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the indolium core, the introduction of sulfonate groups, and the attachment of carboxybutyl and sulfonatopropyl side chains. Each step requires specific reagents and conditions, such as:
Formation of the indolium core: This might involve the cyclization of a suitable precursor under acidic conditions.
Introduction of sulfonate groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of side chains: This could involve alkylation or acylation reactions using appropriate alkyl or acyl halides.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The indolium core can be reduced to form indole derivatives.
Substitution: The carboxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as basic or acidic environments, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be used as a fluorescent probe or a labeling agent due to its indolium core, which can exhibit fluorescence.
Medicine
Industry
In industry, it might be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a fluorescent probe, it might interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
Tripotassium indolium sulfonate: Similar in structure but lacks the carboxybutyl side chain.
Disodium indolium sulfonate: Similar but with different counterions and possibly different solubility properties.
Uniqueness
The uniqueness of tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate lies in its specific combination of functional groups, which can confer unique chemical and physical properties, such as solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C35H41K3N2O14S4 |
---|---|
Molecular Weight |
959.3 g/mol |
IUPAC Name |
tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C35H44N2O14S4.3K/c1-34(2)27-23-25(54(46,47)48)14-16-29(27)36(19-9-21-52(40,41)42)31(34)11-5-4-6-12-32-35(3,18-8-7-13-33(38)39)28-24-26(55(49,50)51)15-17-30(28)37(32)20-10-22-53(43,44)45;;;/h4-6,11-12,14-17,23-24H,7-10,13,18-22H2,1-3H3,(H4-,38,39,40,41,42,43,44,45,46,47,48,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
FAVLRQSUPTVDEI-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Origin of Product |
United States |
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